![molecular formula C12H17N3O2 B1476180 (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2097982-17-5](/img/structure/B1476180.png)
(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone
Overview
Description
“(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone”, commonly known as APMP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression. This compound belongs to the class of organic compounds known as 1-benzoylpiperidines .
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O2. The structure includes a piperidine ring, which is a common feature in many pharmaceutical compounds .Scientific Research Applications
Pharmaceutical Drug Design
Piperidine derivatives are integral in the design of pharmaceutical drugs due to their presence in over twenty classes of pharmaceuticals . The structure of (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone makes it a valuable synthetic block for constructing drugs, particularly those targeting neurological disorders and pain management.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for synthesizing substituted piperidines is crucial in modern organic chemistry . This compound can serve as a precursor in multicomponent reactions, leading to the formation of biologically active piperidines.
Cancer Research
In cancer research, piperidine derivatives have been used to create selective inhibitors of Protein Kinase B (PKB or Akt), which is frequently deregulated in cancer . As such, (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone could be instrumental in the development of antitumor agents.
Mechanism of Action
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone is Nitric Oxide Synthase, Inducible . Nitric Oxide Synthase, Inducible is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, inducible, and modulate its activity . This interaction may lead to changes in the production of nitric oxide, thereby affecting various physiological processes.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-8-9(2-5-14-11)12(16)15-6-3-10(13)4-7-15/h2,5,8,10H,3-4,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYTVSNIRCQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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